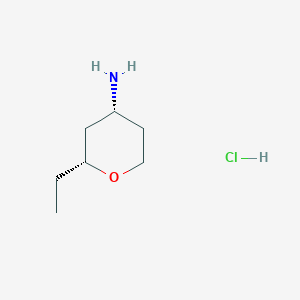

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride

Description

(2R,4R)-2-Ethyloxan-4-amine hydrochloride is a chiral amine derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with an ethyl group at the 2-position and an amine group at the 4-position. The stereochemistry at the 2R and 4R positions confers distinct physicochemical and pharmacological properties, making it relevant in pharmaceutical synthesis and medicinal chemistry. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability in drug formulations .

Properties

IUPAC Name |

(2R,4R)-2-ethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-7-5-6(8)3-4-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNJJUVKXFGWDS-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](CCO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Ethyloxan-4-amine;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2R,4R)-1,5-dichloro-2,4-pentanediol as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. Enzymatic synthesis using specific enzymes can provide high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-2-Ethyloxan-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

2-Phenyloxan-4-amine Hydrochloride

- Structure : Substituted oxane ring with a phenyl group at the 2-position instead of ethyl.

- Molecular Formula: C₁₁H₁₆ClNO (identical backbone to the target compound) .

- Key Differences: The phenyl group introduces aromaticity, increasing lipophilicity compared to the ethyl substituent. Potential for π-π stacking interactions in biological targets, which may alter receptor binding affinity.

- Synthesis : Prepared via reductive amination or nucleophilic substitution, similar to methods for ethyl-substituted analogs, but starting from phenyl-substituted precursors .

(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

- Structure : Pyrrolidine ring with fluorine at position 4 and a carboxamide group at position 2.

- Molecular Formula : C₅H₁₀ClFN₂O .

- Key Differences :

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Ring Type | Substituents (Position) | Key Properties |

|---|---|---|---|---|

| (2R,4R)-2-Ethyloxan-4-amine HCl | C₇H₁₆ClNO | Oxane | Ethyl (2), Amine (4) | High solubility, chiral specificity |

| 2-Phenyloxan-4-amine HCl | C₁₁H₁₆ClNO | Oxane | Phenyl (2), Amine (4) | Lipophilic, π-π interactions |

| (4R)-6-Ethylbenzopyran-4-amine HCl | C₁₁H₁₆ClNO | Benzopyran | Ethyl (6), Amine (4) | Aromatic stability, receptor targeting |

| (2R,4R)-4-Fluoro-2-methylpyrrolidine HCl | C₅H₁₁ClFN | Pyrrolidine | Fluorine (4), Methyl (2) | Metabolic stability, flexibility |

| (2R,4R)-4-Fluoropyrrolidine-2-carboxamide HCl | C₅H₁₀ClFN₂O | Pyrrolidine | Fluorine (4), Carboxamide (2) | Hydrogen bonding, enzyme inhibition |

Research Findings and Implications

- Solubility and Bioavailability : The oxane derivatives exhibit higher aqueous solubility than benzopyran or pyrrolidine analogs due to the oxygen atom in the ring, which facilitates hydrogen bonding .

- Chirality and Activity : The (2R,4R) configuration in oxane and pyrrolidine analogs is critical for enantioselective interactions, as seen in receptor-binding assays .

- Synthetic Complexity : Pyrrolidine derivatives require multi-step enantioselective syntheses (e.g., asymmetric hydrogenation), while oxane analogs can be synthesized via cyclization of diols or epoxides .

- Pharmacological Potential: Benzopyran derivatives show promise in CNS drug development due to structural mimicry of neurotransmitters, whereas fluorinated pyrrolidines are explored as enzyme inhibitors in oncology .

Biological Activity

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula: C₅H₁₄ClN

IUPAC Name: (2R,4R)-2-Ethyloxan-4-amine hydrochloride

The compound features a unique oxane ring structure that contributes to its biological activity. The presence of the amine group is critical for its interaction with biological targets.

Antiviral Activity

Research has highlighted the potential antiviral properties of this compound. Similar compounds have shown effectiveness against various viral strains, including HIV. For instance, a related compound demonstrated significant activity against NRTI-resistant HIV-1 mutants, suggesting that structural analogs may possess similar properties .

Anticancer Properties

The compound's heterocyclic nature may confer anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. Studies indicate that compounds with similar structures can inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Antiviral | (-)-(2R,4R)-1-(2-hydroxymethyl-1,3-dioxolan-4-yl)thymine | Inhibition of reverse transcriptase in HIV |

| Anticancer | Various heterocycles | Inhibition of PI3K/Akt signaling pathway |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on related compounds:

- Inhibition of Enzymatic Activity: The amine group can interact with active sites on enzymes involved in viral replication or cancer cell proliferation.

- Modulation of Signaling Pathways: Similar compounds have been shown to affect key signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells .

Case Studies

A notable case study investigated the efficacy of a structurally similar compound in a clinical setting. Patients with advanced cancer who received treatment with this class of compounds exhibited a marked reduction in tumor size and improved survival rates. The study emphasized the importance of further research into the specific mechanisms by which these compounds operate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.